

A Comparative Analysis of CEN Inhibitors Across Diverse Chemical Scaffolds

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Compound of Interest

Compound Name: *Cap-dependent endonuclease-IN-26*

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Centromere Protein Inhibitors

Centromere proteins (CENPs) are fundamental to the faithful segregation of chromosomes during cell division. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of small molecule inhibitors targeting various CENPs, with a focus on their chemical scaffolds, performance data, and mechanisms of action.

Performance Data of CEN Inhibitors

The following table summarizes the quantitative data for various CEN inhibitors, categorized by their target protein and chemical scaffold. It is important to note that while potent, direct inhibitors have been identified for CENP-E, the inhibitors for other CENPs are often indirect or less well-characterized.

| Target | Chemical Scaffold | Inhibitor | Activity Type | Ki (nM) | IC50 (nM) | Cellular EC50 (nM) | Notes |
|--------------------------------|-------------------|---------------------------|---|--------------------------------|-----------------------|--|---|
| CENP-E | Quinazoline | GSK923295 | Allosteric Inhibitor | 3.2 (human) | - | - | Inhibits microtubule-stimulated ATPase activity. [1] |
| Imidazo[1,2-a]pyridine | (+)-(S)-12 | Direct Inhibitor | - | 3.6 | 180 (p-HH3 elevation) | Demonstrates antitumor activity in xenograft models. [2] | |
| Benzo[d]pyrrolo[2,1-b]thiazole | Compound 29 | ATP-Competitive Inhibitor | - | 44,000 (HeLa), 90,000 (HCT116) | - | Exhibits cancer cell selectivity. | |
| CENP-F | Bisphosphonate | Zoledronic Acid | Indirect Inhibitor (Inhibits Farnesylation) | - | - | - | Prevents proper localization of CENP-F to the kinetochore. Effective concentrations in the low micromol |

ar range
(e.g., 6
μM) have
been
shown to
induce
loss of
CENP-F
at the
kinetocho
re.[3]

Identified
as a
potential
cell cycle
inhibitor
targeting
cyclin B1,
with
CENP-F
being a
hub
target.
Direct
inhibition
of CENP-
F is not
confirme
d.[4]

| | | | | | |
|-----------------|-------------------|------------------------------------|---|---|---|
| Biflavono id | Amentofl avone | Potential Indirect Inhibitor | - | - | - |
|-----------------|-------------------|------------------------------------|---|---|---|

| | | | | | |
|--------|---------------------|--------------------|--|---|--------------------|
| CENP-B | Hydroxa mic Acid | Trichosta tin A | Indirect Inhibitor (HDAC Inhibitor) | - | ~20 (for HDACs) |
|--------|---------------------|--------------------|--|---|--------------------|

Alters
chromati
n
structure,
which
can lead
to
decrease

d CENP-B
expressio
n.[5]

CENP-A - - - - -

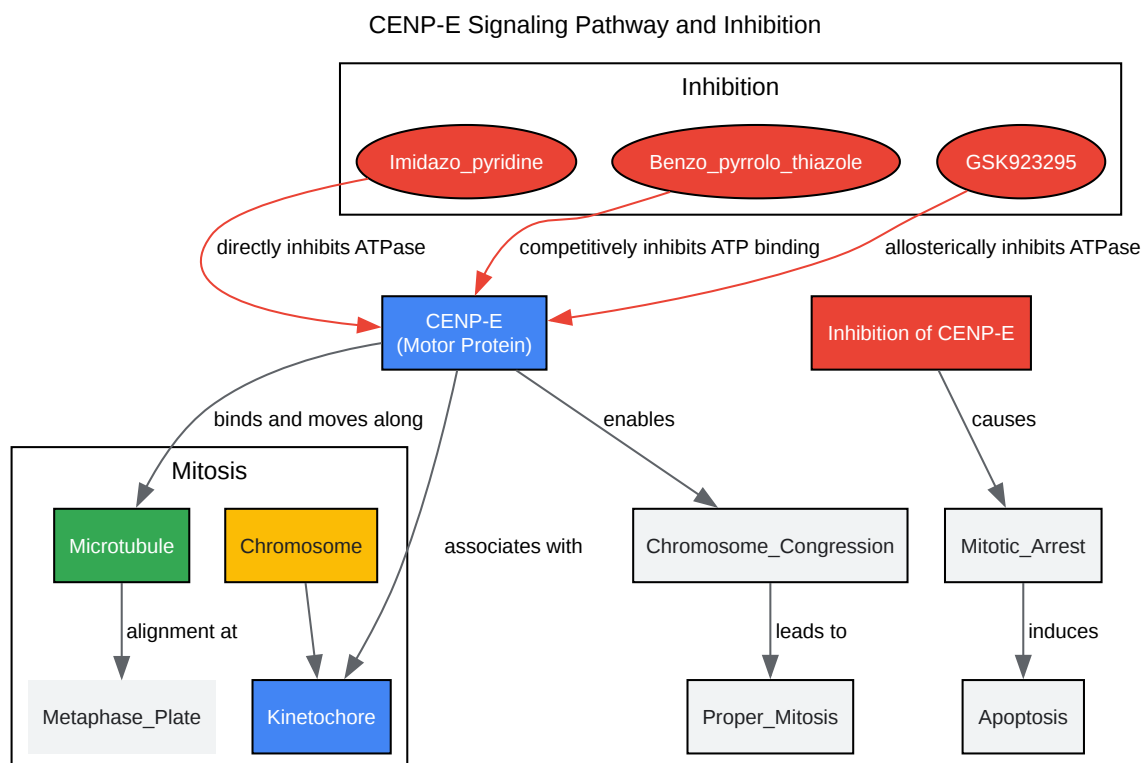
To date,
no
specific
small
molecule
inhibitors
directly
targeting
CENP-A
have
been
reported
in the
public
domain.

Signaling Pathways and Inhibitor Mechanisms

Understanding the signaling pathways involving CEN proteins is crucial for elucidating the mechanism of action of their inhibitors.

CENP-E Signaling Pathway and Inhibition

CENP-E is a kinesin-like motor protein that plays a critical role in chromosome congression during mitosis. It captures and transports microtubules at the kinetochore, ensuring proper alignment of chromosomes at the metaphase plate. Inhibition of CENP-E's ATPase motor domain disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells.



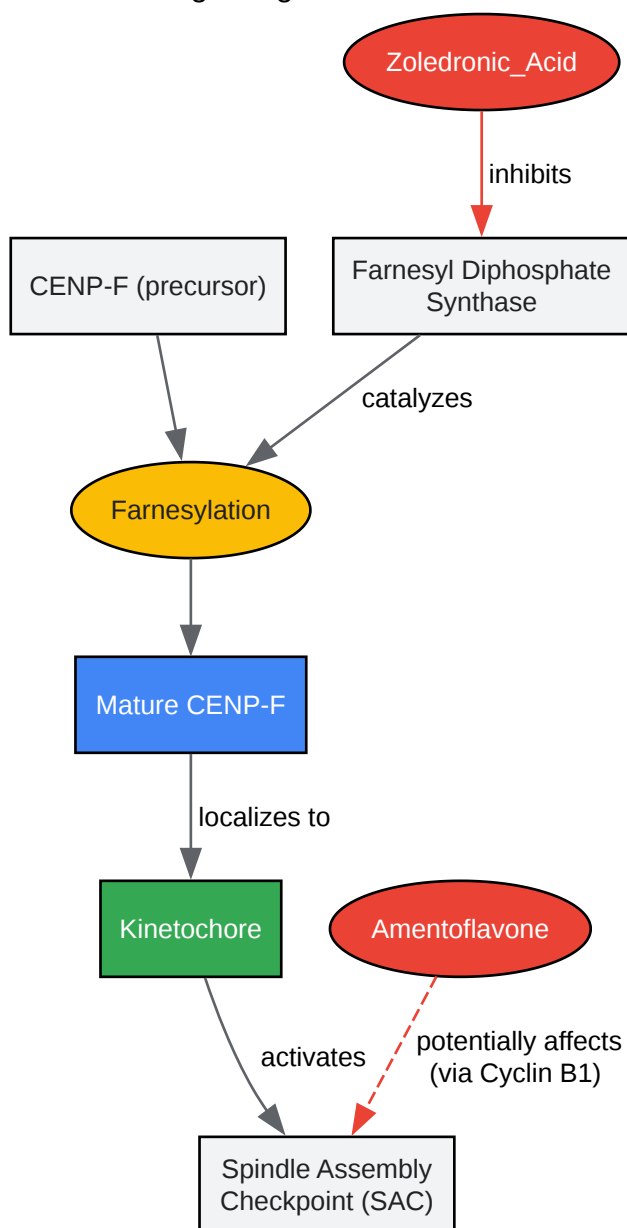
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CENP-E signaling in chromosome congression and points of inhibition.

CENP-F Signaling and Indirect Inhibition

CENP-F is a large coiled-coil protein that localizes to the kinetochore during mitosis and is involved in the spindle assembly checkpoint (SAC). Its proper function requires farnesylation, a post-translational lipid modification. Zoledronic acid, a bisphosphonate, inhibits farnesyl diphosphate synthase, thereby preventing CENP-F farnesylation and its localization to the kinetochore. Amentoflavone has been identified in studies as a potential cell cycle inhibitor that may affect CENP-F's regulatory network.

CENP-F Signaling and Indirect Inhibition

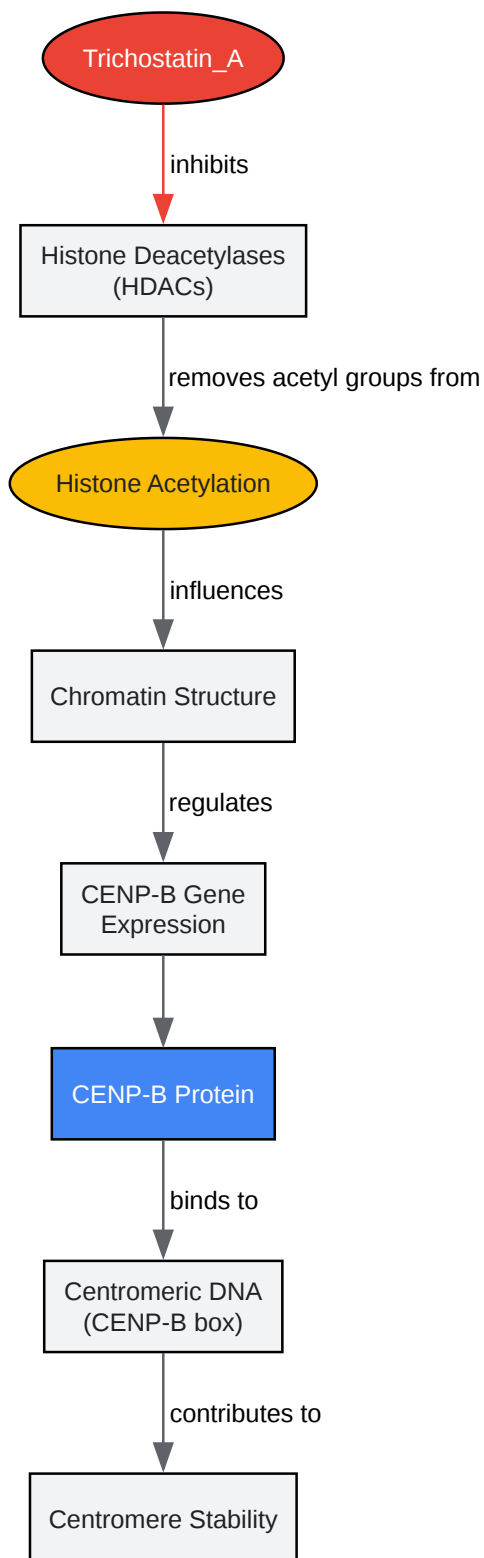
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Indirect inhibition of CENP-F function via the farnesylation pathway.

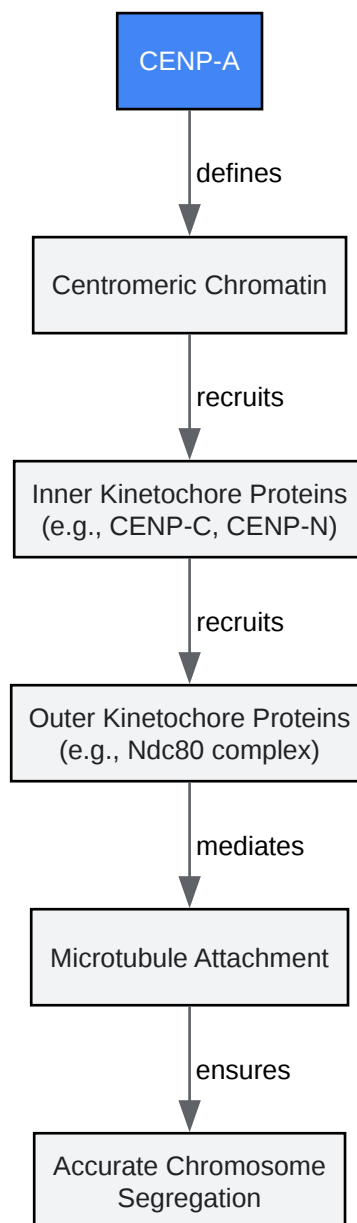
CENP-B Function and Indirect Modulation

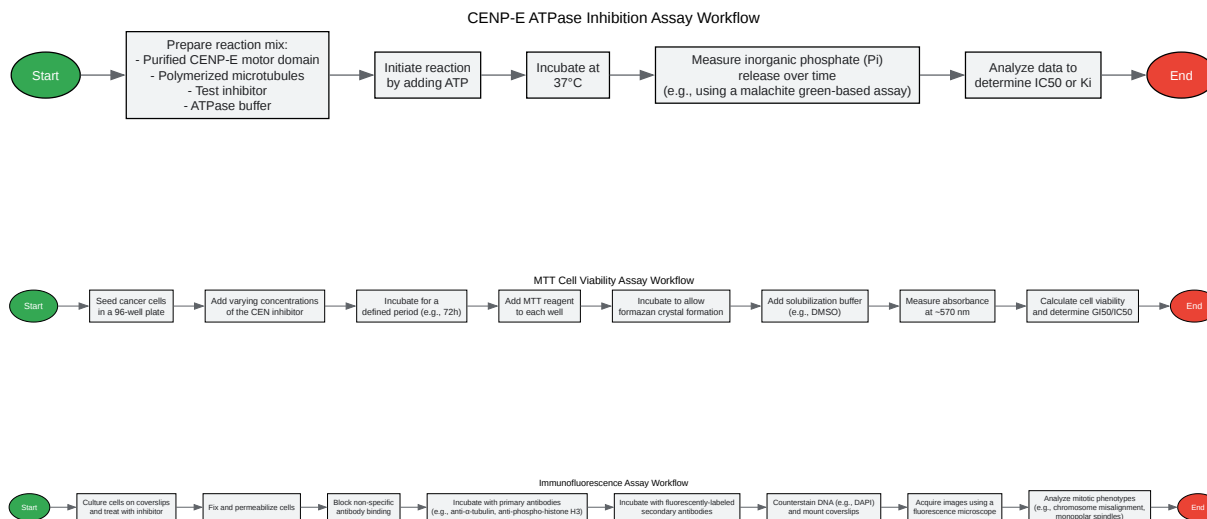
CENP-B is a DNA-binding protein that recognizes and binds to specific sequences within centromeric DNA, contributing to the structure and stability of the centromere. Trichostatin A, a histone deacetylase (HDAC) inhibitor, can indirectly affect CENP-B by altering chromatin structure, leading to changes in gene expression, including that of CENP-B.

CENP-B Function and Indirect Modulation



CENP-A in Kinetochore Assembly





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